(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol
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Overview
Description
(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in organic synthesis and pharmaceutical chemistry due to its potential biological activities and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of imidazo[1,2-a]pyridine derivatives, which undergo functionalization through radical reactions, transition metal catalysis, or metal-free oxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features.
Imidazo[1,2-b]pyridine: Another analog with slight differences in the ring structure.
Imidazo[1,2-c]pyridine: A variant with distinct chemical properties.
Uniqueness: (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific functional groups and the position of the methanol moiety. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1,8a-dihydroimidazo[1,2-a]pyridin-3-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-5,8-9,11H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEBIHQSRVQVJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2NC=C(N2C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717323 |
Source
|
Record name | (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201785-11-6 |
Source
|
Record name | (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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